2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(2-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
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Overview
Description
2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(2-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a pyrazole ring, a bromo substituent, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(2-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines. For example, the reaction of 3,5-dimethyl-1H-pyrazole with 4-bromoacetophenone in the presence of a base such as potassium carbonate can yield the desired pyrazole derivative .
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Introduction of the Propanoyl Group: : The propanoyl group can be introduced through an acylation reaction. This can be achieved by reacting the pyrazole derivative with propanoyl chloride in the presence of a base such as pyridine .
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Formation of the Hydrazinecarbothioamide: : The final step involves the reaction of the propanoyl-pyrazole derivative with 2-methoxyphenylhydrazine and carbon disulfide in the presence of a base such as sodium hydroxide to form the hydrazinecarbothioamide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(2-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This can lead to the formation of oxidized derivatives with different functional groups .
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Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonyl group to an alcohol or the nitro group to an amine .
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Substitution: : The bromo substituent on the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols. This can lead to the formation of substituted derivatives with different functional groups .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, reduction can yield alcohols or amines, and substitution can yield substituted pyrazole derivatives .
Scientific Research Applications
2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(2-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:
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Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
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Biology: It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling .
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Medicine: : The compound may have potential therapeutic applications due to its ability to modulate biological pathways. It can be investigated for its potential as an anti-inflammatory, anti-cancer, or anti-microbial agent.
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Industry: : The compound can be used in the development of new materials with specific properties. Its unique chemical structure makes it a valuable component in the design of advanced materials.
Mechanism of Action
The mechanism of action of 2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(2-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in changes in cellular signaling, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
6-(4-Substituted Phenyl)-2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)Imidazo[2,1-B][1,3,4]Thiadiazole: This compound has a similar pyrazole ring and bromo substituent but differs in the presence of an imidazo[2,1-b][1,3,4]thiadiazole ring.
3,5-Dimethyl-1H-Pyrazole Derivatives: These compounds share the pyrazole ring structure but differ in the substituents on the ring.
Uniqueness
2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(2-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to the combination of its pyrazole ring, bromo substituent, and hydrazinecarbothioamide group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
Molecular Formula |
C16H20BrN5O2S |
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Molecular Weight |
426.3g/mol |
IUPAC Name |
1-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoylamino]-3-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C16H20BrN5O2S/c1-10-15(17)11(2)22(21-10)9-8-14(23)19-20-16(25)18-12-6-4-5-7-13(12)24-3/h4-7H,8-9H2,1-3H3,(H,19,23)(H2,18,20,25) |
InChI Key |
PFICIUIDBCHHIV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CCC(=O)NNC(=S)NC2=CC=CC=C2OC)C)Br |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NNC(=S)NC2=CC=CC=C2OC)C)Br |
Origin of Product |
United States |
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